molecular formula C7H4Cl2N2S B1315021 2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine CAS No. 56844-38-3

2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine

Cat. No. B1315021
CAS RN: 56844-38-3
M. Wt: 219.09 g/mol
InChI Key: OIJVRHXVISHQPS-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine” is a chemical compound with the molecular formula C7H4Cl2N2S . It has an average mass of 219.091 Da and a monoisotopic mass of 217.947220 Da . It is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine .


Synthesis Analysis

The synthesis of “2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine” involves several steps, including cyclization, chlorination, and nucleophilic substitution . There are also methods involving oxidative annulation of anilines, aryl ketones, and DMSO .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine” consists of a thieno[2,3-D]pyrimidine core with two chlorine atoms and one methyl group attached .


Chemical Reactions Analysis

“2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine” can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . It can also undergo various other reactions, such as oxidative dehydrogenation, annulation, and oxidative aromatization .


Physical And Chemical Properties Analysis

“2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine” has a density of 1.6±0.1 g/cm3 . It has a molar refractivity of 53.3±0.3 cm3, and its polar surface area is 54 Å2 . The compound has a molar volume of 139.7±3.0 cm3 .

Scientific Research Applications

Application 1: Anti-inflammatory Activities of Pyrimidines

  • Summary of the Application : Pyrimidines, including 2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This compound is part of the larger family of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
  • Methods of Application or Experimental Procedures : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application 2: Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine

  • Summary of the Application : 2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine .
  • Methods of Application or Experimental Procedures : This compound can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .
  • Results or Outcomes : The outcome of this reaction is the production of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .

Application 3: Synthesis of PI3K Inhibitor

  • Summary of the Application : 2,4-Dichlorothieno[2,3-d]pyrimidine is used in the synthesis of PI3K inhibitors . PI3K inhibitors are a class of medication that function by inhibiting the phosphoinositide 3-kinases (PI3Ks), which are part of the cellular functions like cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
  • Results or Outcomes : The outcome of this application is the production of PI3K inhibitors, which have potential therapeutic applications in cancer treatment .

Application 4: Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives

  • Summary of the Application : Pyrimidines, including 2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine, are used in the synthesis of pyrazolo[4,3-d]pyrimidine derivatives . These derivatives have shown potential anti-inflammatory activity .
  • Results or Outcomes : Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity . Among the target pyrimidines, compound (125) with an isopropylamine side chain was found to be the most potent .

Safety And Hazards

“2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .

properties

IUPAC Name

2,4-dichloro-5-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c1-3-2-12-6-4(3)5(8)10-7(9)11-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJVRHXVISHQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481266
Record name 2,4-DICHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine

CAS RN

56844-38-3
Record name 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56844-38-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-DICHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine
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Synthesis routes and methods

Procedure details

Following the procedure of Example 1, the reaction of 4-fluorobenzylamine with 2,4-dichloro-6-methyl-thieno-[2,3-d]-pyrimidine yields 2-chloro-6-methyl-4-(4-fluorobenzylamino)-thieno-[2,3-d]-pyrimidine with 2,4-dichloro-5-methyl-thieno-[2,3-d]-pyrimidine yields 2-chloro-5-methyl-4-(4-fluorobenzylamino)-thieno-[2,3-d]-pyrimidine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Deng, L Peng, G Zhang, X Lan, C Li, F Chen… - European Journal of …, 2011 - Elsevier
New dipeptidyl peptidase IV inhibitors were designed based on Alogliptin using a scaffold-hopping strategy. All of the compounds constructed on a thienopyrimidine scaffold …
Number of citations: 76 www.sciencedirect.com

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